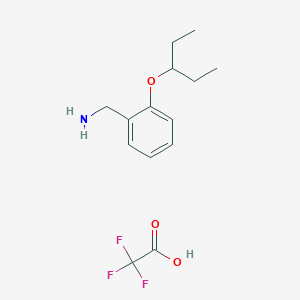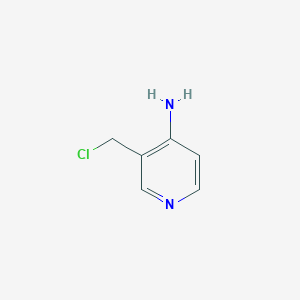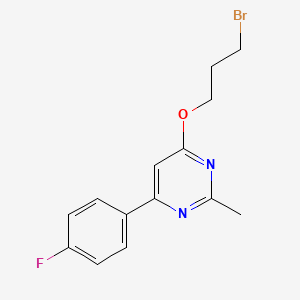![molecular formula C10H8F3NO2 B12613357 N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 885044-47-3](/img/structure/B12613357.png)
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules, making it a valuable component in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 3-hydroxy-5-(trifluoromethyl)benzaldehyde with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-hydroxy-5-(trifluoromethyl)benzaldehyde or 3-hydroxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-[3-hydroxy-5-(trifluoromethyl)phenyl]propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Lacks the hydroxyl group, which may reduce its biological activity.
N-[3-hydroxyphenyl]prop-2-enamide: Lacks the trifluoromethyl group, which may affect its stability and efficacy.
N-[3-hydroxy-5-(methyl)phenyl]prop-2-enamide: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical properties.
Uniqueness
N-[3-Hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups. This combination enhances its biological activity, stability, and potential for diverse applications in scientific research and industry.
Propiedades
Número CAS |
885044-47-3 |
|---|---|
Fórmula molecular |
C10H8F3NO2 |
Peso molecular |
231.17 g/mol |
Nombre IUPAC |
N-[3-hydroxy-5-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C10H8F3NO2/c1-2-9(16)14-7-3-6(10(11,12)13)4-8(15)5-7/h2-5,15H,1H2,(H,14,16) |
Clave InChI |
OVHVMSFNKNDOPO-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)



![1-[2-(Benzenesulfonyl)ethyl]-1'-(pyridin-2-yl)-4,4'-bipiperidine](/img/structure/B12613315.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
![2-[[14-(Dicarboxymethylamino)-14-oxotetradecanoyl]amino]propanedioic acid](/img/structure/B12613341.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12613356.png)
![4-{4-[2-(2-Methoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B12613365.png)

